2,5-Diphenylhexane
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Overview
Description
2,5-Diphenylhexane is an organic compound with the molecular formula C18H22. It is characterized by a hexane backbone with phenyl groups attached to the second and fifth carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenylhexane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with 2,5-hexanedione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques such as distillation and recrystallization to achieve the desired product at an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diphenylhexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: HNO3, halogens, Lewis acids.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Nitro- or halogen-substituted derivatives.
Scientific Research Applications
2,5-Diphenylhexane has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anticancer activity.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,5-Diphenylhexane largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structural similarity to other bioactive compounds suggests potential roles in modulating cellular processes .
Comparison with Similar Compounds
2,5-Dimethylhexane: Similar hexane backbone but with methyl groups instead of phenyl groups.
2,5-Diphenylhexane-2,5-diol: Contains hydroxyl groups on the second and fifth carbon atoms.
1,1,4,4-Tetraphenylbutane: A butane backbone with phenyl groups on the first and fourth carbon atoms
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its phenyl groups provide aromaticity, influencing its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new materials .
Properties
CAS No. |
3548-85-4 |
---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
5-phenylhexan-2-ylbenzene |
InChI |
InChI=1S/C18H22/c1-15(17-9-5-3-6-10-17)13-14-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3 |
InChI Key |
SFGSCWQCLSTTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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